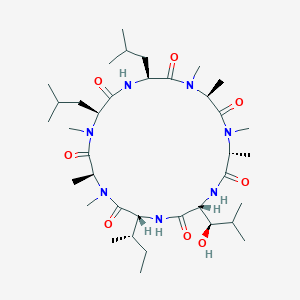

(-)-Ternatin

説明

Significance of Natural Product Research in Drug Discovery

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and development. researchgate.net Since ancient times, civilizations have relied on remedies derived from plants and other natural sources to treat a variety of illnesses. mdpi.com This historical use has provided a foundation for modern medicine, with a significant number of approved drugs being either natural products or their derivatives. researchgate.net It is estimated that approximately 40% of all medicines fall into this category. researchgate.net

The enduring importance of natural products in pharmacology stems from their vast structural diversity, which often surpasses that of synthetic chemical libraries. mdpi.comnih.gov This chemical complexity allows them to interact with a wide range of biological targets, offering novel mechanisms of action. researchgate.net Natural products have been particularly fruitful in providing lead compounds for areas such as oncology, infectious diseases, and immunology. researchgate.net The exploration of biodiversity remains a promising frontier for discovering new therapeutic agents, as it is estimated that less than 10% of the world's biodiversity has been screened for potential biological activity. mdpi.com Advances in analytical and computational technologies are further enhancing the ability of scientists to isolate, characterize, and optimize these natural compounds, ensuring their continued relevance in the search for new medicines. nih.gov

Overview of Macrocyclic Peptides as Biologically Active Compounds

Macrocyclic peptides are a class of molecules characterized by a ring-like structure composed of amino acid residues. This cyclic arrangement confers several advantageous properties compared to their linear counterparts, including increased stability, higher binding affinity, and improved selectivity for their biological targets. By restricting the conformational flexibility of the peptide, cyclization pre-organizes the molecule for binding, which can lead to enhanced therapeutic effects.

These compounds occupy a unique chemical space between small molecules and large biologics like antibodies. Their size allows them to interact with larger and more complex biological targets, such as protein-protein interfaces, which are often challenging for traditional small-molecule drugs to modulate effectively. Macrocyclic peptides have demonstrated a wide range of biological activities and are being investigated for various therapeutic applications, including as anticancer agents, immunomodulators, and drug delivery vehicles. Several macrocyclic peptide drugs have already been approved for clinical use, highlighting the therapeutic potential of this class of compounds.

Historical Context of (-)-Ternatin (Cyclic Heptapeptide) Discovery

The cyclic heptapeptide (B1575542) this compound was isolated from the mushroom Coriolus versicolor. mdpi.comnih.gov This highly N-methylated compound was initially investigated for its potential biological activities, with early reports suggesting it possessed antibacterial or antimicrobial properties. mdpi.com Subsequent research, however, revealed a more distinct and potent biological effect: the inhibition of fat accumulation in adipocytes. mdpi.comnih.gov

The structural elucidation of this compound was a complex process that involved spectroscopic analysis and chemical synthesis. mdpi.com Through these studies, the precise arrangement of its seven amino acid residues and their stereochemistry were determined. mdpi.com The structure was revised and confirmed as cyclo[d-allo-Ile1-l-(NMe)Ala2-l-(NMe)Leu3-l-Leu4-l-(NMe)Ala5-d-(NMe)Ala6-(2R,3R)-3-hydroxy-Leu7]. mdpi.com The unique structure of this compound, with its multiple N-methylated amino acids, contributes to its distinct biological activity and has made it a subject of interest in medicinal chemistry research.

Overview of Ternatin Anthocyanins from Plant Sources

A distinct class of compounds also referred to as "ternatins" are the ternatin anthocyanins, which are polyacylated derivatives of delphinidin (B77816). These natural pigments are responsible for the vibrant blue color of the flowers of the butterfly pea, Clitoria ternatea. The basic structure of these anthocyanins is delphinidin 3,3′,5′-triglucoside, which is further modified by the attachment of various acyl groups.

Research has led to the isolation and characterization of a series of these compounds, designated as ternatins A1-A3, B1-B4, C1-C5, and D1-D3. The complexity of these molecules, with some containing multiple aromatic acid moieties, contributes to their remarkable color stability, particularly in acidic to neutral conditions. This stability has made them attractive as potential natural food colorants. Beyond their use as pigments, ternatin anthocyanins are also studied for their antioxidant properties.

Distinct Chemical Classes Named "Ternatin"

The term "Ternatin" is used to describe two structurally and functionally unrelated classes of natural products. This distinction is crucial for understanding the scientific literature related to these compounds.

The first class comprises the cyclic heptapeptides, with the primary example being this compound isolated from the mushroom Coriolus versicolor. These are highly N-methylated peptides studied for their effects on cellular processes, such as fat accumulation. mdpi.com

The second class consists of the ternatin anthocyanins, which are polyacylated flavonoids found in the flowers of Clitoria ternatea. These molecules are responsible for the plant's blue pigmentation and are investigated for their properties as natural colorants and antioxidants.

A third, less commonly discussed, class of compounds that can sometimes be associated with the name is a flavonoid, specifically 4',5-dihydroxy-3,3',7,8-tetramethoxyflavone, which has also been referred to as ternatin in some chemical databases. However, the primary and most well-researched classes are the cyclic heptapeptide and the anthocyanins.

Data Tables

Table 1: Comparison of the Main Classes of "Ternatin" Compounds

| Feature | This compound (Cyclic Heptapeptide) | Ternatin Anthocyanins |

| Source | Mushroom (Coriolus versicolor) | Butterfly Pea Flower (Clitoria ternatea) |

| Chemical Class | Cyclic Heptapeptide | Polyacylated Anthocyanin (Flavonoid) |

| Core Structure | Ring of seven amino acids | Delphinidin 3,3′,5′-triglucoside |

| Key Feature | Highly N-methylated | Polyacylated with aromatic acids |

| Primary Biological Interest | Inhibition of fat accumulation | Natural blue pigment, antioxidant |

Table 2: Characterized Ternatin Anthocyanins from Clitoria ternatea

| Ternatin Group | Identified Compounds |

| A | A1, A2, A3 |

| B | B1, B2, B3, B4 |

| C | C1, C2, C3, C4, C5 |

| D | D1, D2, D3 |

Structure

2D Structure

特性

IUPAC Name |

(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFVAIFXJWEOMH-PTPSPKLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933442 | |

| Record name | Ternatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148619-41-4 | |

| Record name | Ternatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cyclic Heptapeptide Ternatin: Natural Occurrence and Initial Characterization

Isolation from Fungal Species: Coriolus versicolor

(-)-Ternatin was isolated from the mushroom Coriolus versicolor, also known as Trametes versicolor. researchgate.netjst.go.jpnih.govresearchgate.netrsc.orgnih.govresearchgate.net The isolation was guided by bioassays that indicated the fungus's ability to suppress fat accumulation in cellular models. jst.go.jpnih.gov Specifically, an aqueous ethanol (B145695) extract of Coriolus versicolor showed this inhibitory effect against 3T3-L1 murine adipocytes, leading to the successful isolation of this compound as an active compound. jst.go.jp

Structural Elucidation and Subsequent Revision of this compound

The structural elucidation of this compound involved detailed spectroscopic analysis, including 1D and 2D NMR techniques such as COSY and HMBC, and amino acid analysis. jst.go.jpnih.gov Initial analyses suggested several possible stereoisomers. nih.gov To definitively determine the absolute stereochemistry, chemical synthesis of candidate stereoisomers was undertaken. jst.go.jpnih.gov Comparison of the spectroscopic data from the natural product with those of the synthetic variants confirmed the correct structure. jst.go.jpnih.gov

The revised structure of this compound was established as cyclo[D-allo-Ile1-L-(NMe)Ala2-L-(NMe)Leu3-L-Leu4-L-(NMe)Ala5-D-(NMe)Ala6-(2R,3R)-3-hydroxy-Leu7]. researchgate.netjst.go.jpnih.govresearchgate.net This structure highlights the presence of both standard and non-coded amino acids, including N-methylated residues and a hydroxylated leucine (B10760876). rsc.org Early structural characterization by X-ray crystallography indicated a cis peptide linkage between (NMe)Ala2 and (NMe)Leu3, as well as limited torsional freedom in certain parts of the molecule and the presence of intramolecular hydrogen bonds. researchgate.net

Structural Components of this compound

| Position | Amino Acid Residue | Modification | Stereochemistry |

| 1 | Isoleucine (Ile) | - | D-allo |

| 2 | Alanine (B10760859) (Ala) | N-methylated (NMe) | L |

| 3 | Leucine (Leu) | N-methylated (NMe) | L |

| 4 | Leucine (Leu) | - | L |

| 5 | Alanine (Ala) | N-methylated (NMe) | L |

| 6 | Alanine (Ala) | N-methylated (NMe) | D |

| 7 | Leucine (Leu) | 3-hydroxylated | (2R,3R) |

Initial Reported Biological Activities

The initial and significant biological activity reported for this compound was its potent inhibitory effect on fat accumulation. researchgate.netjst.go.jpnih.govresearchgate.netrsc.orgnih.govresearchgate.net Studies using 3T3-L1 murine adipocytes demonstrated that this compound significantly suppressed fat accumulation in these cells. researchgate.netjst.go.jpnih.govrsc.orgresearchgate.net The half maximal effective concentration (EC50) for this activity was reported to be in the low microgram per milliliter range. jst.go.jpnih.gov

While the inhibition of fat accumulation was a key initial finding, previous reports had also suggested that ternatin possessed antibacterial or antimicrobial properties. researchgate.net However, the inhibitory effect on fat accumulation was highlighted as a newly discovered activity at the time of its detailed characterization from Coriolus versicolor. researchgate.net

Initial Reported Biological Activity Data

| Activity | Model System | EC50 Value | Reference |

| Inhibition of Fat Accumulation | 3T3-L1 murine adipocytes | 0.14 µg/mL | researchgate.netjst.go.jp |

| Inhibition of Fat Accumulation | 3T3-L1 murine adipocytes | 0.02 µg/mL | nih.govresearchgate.net |

Note: Different studies may report slightly varying EC50 values.

Biosynthesis of Ternatin Compounds

Proposed Biosynthesis of Cyclic Heptapeptide (B1575542) (-)-Ternatin

The precise biosynthetic pathway of this compound, a highly N-methylated cyclic heptapeptide isolated from the mushroom Coriolus versicolor, has not been fully elucidated. However, based on the general principles of cyclic peptide biosynthesis in fungi, a pathway involving a non-ribosomal peptide synthetase (NRPS) is the proposed mechanism. Fungal cyclic peptides are typically synthesized by these large, multi-domain enzymes, which act as an assembly line to sequentially link amino acids.

NRPSs are organized into modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. Each module contains several domains, with the core domains being the adenylation (A) domain, which selects and activates the specific amino acid, the thiolation (T) or peptidyl carrier protein (PCP) domain, which tethers the activated amino acid, and the condensation (C) domain, which catalyzes the formation of the peptide bond. For N-methylated peptides like this compound, an N-methyltransferase (MT) domain is also present within the relevant modules to methylate the amide nitrogen.

The proposed biosynthesis of this compound would proceed as follows:

Amino Acid Selection and Activation: The NRPS would possess seven modules, each with an A domain specific for one of the constituent amino acids of this compound.

N-Methylation: Modules corresponding to the N-methylated amino acid residues would contain an MT domain that methylates the amino group of the tethered amino acid.

Peptide Bond Formation and Elongation: The C domains catalyze the sequential condensation of the amino acids, elongating the peptide chain, which remains tethered to the NRPS via the T domains.

Cyclization and Release: The final step involves a thioesterase (TE) or a terminal condensation-like (CT) domain, which cleaves the completed linear heptapeptide from the NRPS and catalyzes its intramolecular cyclization to form the stable cyclic structure of this compound.

This proposed pathway is consistent with the known mechanisms for the biosynthesis of other fungal cyclic peptides. However, detailed characterization of the specific NRPS and its associated genes in Coriolus versicolor is required to confirm this hypothesis.

Table 1: Constituent Amino Acids of this compound

| Amino Acid | Abbreviation |

| N-methyl-L-alanine | N-Me-Ala |

| L-leucine | Leu |

| N-methyl-dehydro-α-aminobutyric acid | N-Me-Dha |

| N-methyl-L-valine | N-Me-Val |

| N-methyl-L-leucine | N-Me-Leu |

| β-hydroxy-N-methyl-L-valine | β-OH-N-Me-Val |

| D-leucine | D-Leu |

Biosynthesis of Ternatin Anthocyanins

The biosynthesis of ternatin anthocyanins, which are responsible for the vibrant blue color of the butterfly pea (Clitoria ternatea) flower, is a well-studied extension of the general flavonoid and anthocyanin biosynthetic pathways. These complex molecules are polyacylated derivatives of delphinidin (B77816).

The core of the ternatin structure is the anthocyanidin delphinidin. Its biosynthesis begins with the precursors 4-coumaroyl-CoA and malonyl-CoA and proceeds through the action of a series of enzymes.

The key steps leading to the delphinidin core are:

Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone.

Isomerization: Chalcone isomerase (CHI) converts naringenin chalcone to naringenin.

Hydroxylation: Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol (B1209521). This is followed by the crucial action of flavonoid 3',5'-hydroxylase (F3'5'H), which adds two hydroxyl groups to the B-ring, converting dihydrokaempferol into dihydromyricetin (B1665482). This step is critical for the eventual blue color.

Reduction and Oxidation: Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin, which is then oxidized by anthocyanidin synthase (ANS) to form the unstable anthocyanidin, delphinidin.

From this point, a series of modifications, including glycosylation and acylation, lead to the diverse family of ternatin compounds. The initial glycosylation occurs at the 3-O-position to form delphinidin-3-O-β-glucoside, which is then further modified.

Table 2: Key Enzymes in the Biosynthesis of the Delphinidin Core of Ternatins

| Enzyme | Abbreviation | Function |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol. |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Converts dihydrokaempferol to dihydromyricetin by adding two hydroxyl groups to the B-ring. |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydromyricetin to leucodelphinidin. |

| Anthocyanidin synthase | ANS | Oxidizes leucodelphinidin to delphinidin. |

The remarkable stability and intense blue color of ternatins are due to a series of specific modification reactions: hydroxylation, glycosylation, and acylation. mdpi.comnih.gov

Hydroxylation: The key hydroxylation step is catalyzed by F3'5'H, which increases the number of hydroxyl groups on the B-ring of the anthocyanidin core. mdpi.comnih.gov This increased hydroxylation shifts the absorption spectrum of the molecule, contributing significantly to the blue coloration. mdpi.comnih.gov

Glycosylation: Following the initial glycosylation at the 3-O-position, further glucose moieties are added to the delphinidin core at the 3' and 5' positions by specific glucosyltransferases (GTs). mdpi.comwikipedia.org This creates the basic delphinidin-3,3',5'-triglucoside structure of all ternatins. mdpi.com Subsequent glycosylation steps extend the side chains, providing attachment points for acyl groups. mdpi.com

Acylation: The addition of acyl groups, primarily p-coumaroyl groups, is catalyzed by acyltransferases (ATs). mdpi.com This polyacylation is crucial for the stability and color of ternatins. mdpi.com The acyl groups engage in intramolecular co-pigmentation, stacking with the anthocyanin chromophore. mdpi.com This protects the unstable flavylium (B80283) cation from hydration and stabilizes the blue quinonoidal base form, even in acidic conditions where most anthocyanins would appear red or colorless. mdpi.com The extensive acylation at the 3' and 5' positions is a hallmark of the highly stable blue ternatins. mdpi.com

The simplest ternatin is ternatin C5, and the more complex ternatins (A, B, and D series) are formed by the sequential addition of glucosyl and p-coumaroyl groups to this core structure. wikipedia.org

Chemical Synthesis and Derivatization of Cyclic Heptapeptide Ternatin

Total Synthesis Approaches for (-)-Ternatin

The total synthesis of this compound has been achieved through a combination of solid-phase and solution-phase techniques. This hybrid approach leverages the efficiency of solid-phase synthesis for constructing the linear peptide backbone and the advantages of solution-phase methods for the critical macrocyclization step.

The assembly of the linear heptapeptide (B1575542) precursor of this compound is efficiently carried out using Solid-Phase Peptide Synthesis (SPPS). This well-established methodology involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The primary advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification of intermediates.

In a common strategy for synthesizing the this compound backbone, the peptide is assembled stepwise on the resin, starting from the C-terminus. Both 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies can be employed for the temporary protection of the α-amino groups of the incoming amino acids. The synthesis involves repeated cycles of deprotection and coupling, facilitated by coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), until the full linear heptapeptide sequence is constructed. Once the linear precursor is complete, it is cleaved from the solid support to be taken into the next phase of the synthesis.

Following cleavage from the resin, the linear heptapeptide precursor undergoes macrocyclization in the solution phase to form the characteristic cyclic structure of this compound. This head-to-tail cyclization is a critical and often low-yielding step, highly dependent on factors such as the choice of cyclization site, solvent, and coupling reagents. High-dilution conditions are typically employed to minimize intermolecular side reactions, such as dimerization and oligomerization, which would otherwise compete with the desired intramolecular cyclization.

Design and Synthesis of this compound Analogues

The chemical synthesis of this compound opens the door to creating a wide array of analogues. By systematically modifying the amino acid residues, researchers can probe the structural requirements for its biological activity, identify key pharmacophoric elements, and develop new compounds with improved potency or selectivity.

Alanine (B10760859) scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function. nih.govbroadinstitute.orgresearchgate.netnih.gov In this process, each amino acid residue in the parent peptide is systematically replaced with alanine, and the biological activity of the resulting analogue is assessed. Alanine is chosen because its small, non-functional methyl side chain removes the specific interactions of the original residue without introducing significant steric bulk or new reactive groups.

This approach has been applied to this compound, revealing critical residues for its activity. For instance, the replacement of the leucine (B10760876) residue at position 4 with alanine (to produce ternatin-4-Ala) was found to completely abolish its biological activity. nih.govelifesciences.org This finding highlights the essential role of the Leu4 side chain in the molecular interactions that underpin this compound's mechanism of action, making it a "hotspot" residue for binding to its cellular target. nih.govelifesciences.org

| Analogue Name | Modification | Biological Activity |

| This compound | Parent Compound | Potent inhibitor (IC50 ~71 nM) nih.gov |

| ternatin-4-Ala | Leucine at position 4 replaced with Alanine | Inactive up to 10 µM nih.gov |

This table summarizes the effect of alanine replacement at position 4 on the activity of this compound.

To further explore the SAR of this compound and enhance its potency, non-canonical and modified amino acids have been incorporated into its structure. These synthetic building blocks can introduce novel functionalities, alter the peptide's conformation, and improve its metabolic stability.

Inspired by the structures of related fungal cyclic peptides, researchers synthesized this compound analogues incorporating residues such as pipecolic acid and dehydro-homoleucine (a derivative of dehydromethyl leucine). nih.gov The substitution of N-Me-Ala at position 6 with pipecolic acid resulted in a two-fold increase in cytotoxic potency. nih.gov An even more dramatic enhancement was observed with the additional replacement of Leu4 with (2S,4R)-dehydro-homoleucine. This dual-substituted analogue, designated compound 4 , exhibited a nearly 500-fold increase in potency compared to the parent this compound, with activity in the low nanomolar range. nih.govelifesciences.org The synthesis of peptides containing dehydro-amino acids requires specific chemical methods to introduce the carbon-carbon double bond. nih.govnih.govrsc.org

| Compound | Modification 1 (Position 6) | Modification 2 (Position 4) | Proliferation IC50 (HCT116 cells) |

| This compound (1) | N-Me-Ala (native) | Leu (native) | 71 ± 10 nM nih.gov |

| Analogue 3 | Pipecolic acid | Leu (native) | ~35 nM nih.gov |

| Analogue 4 | Pipecolic acid | (2S,4R)-dehydro-homoleucine | 4.6 ± 1.0 nM nih.gov |

This table illustrates the significant enhancement in potency achieved by incorporating non-canonical and modified residues into the this compound scaffold.

Chemical Modifications for Research Probes and Enhanced Properties

Chemical modifications of the this compound scaffold have been instrumental in creating powerful research tools to elucidate its mechanism of action. By attaching specific chemical moieties, such as photo-affinity labels, the natural product can be converted into a probe capable of identifying its direct cellular binding partners.

A photo-affinity probe based on the this compound structure was synthesized to investigate its molecular target. elifesciences.org These probes typically contain a photoreactive group, such as a diazirine, which upon irradiation with UV light, generates a highly reactive carbene species. mdpi.comnih.govnih.goviris-biotech.degoogle.com This reactive intermediate then forms a covalent bond with any nearby molecules, effectively "tagging" the binding protein. Using this photo-affinity labeling strategy, the 50-kDa protein eukaryotic elongation factor-1A (eEF1A) was unequivocally identified as the direct cellular target of this compound. elifesciences.org The development of analogue 4 , as described in the previous section, represents a significant achievement in enhancing the properties of the natural product, transforming it into a highly potent inhibitor of protein synthesis. nih.gov

Biotinylation via Click Chemistry

The chemical modification of this compound through biotinylation has been explored to facilitate further bio-organic studies. nih.gov One approach involved the use of click chemistry to introduce a biotin (B1667282) label. nih.govelsevierpure.com This specific modification was targeted at the 6-position of the cyclic peptide, corresponding to the NMe-D-ProGly moiety. nih.govelsevierpure.com The selection of this position was based on prior structure-activity relationship (SAR) studies. nih.govelsevierpure.com The resulting biotin-labeled this compound demonstrated a sufficient fat-accumulation inhibitory effect in 3T3-L1 adipocytes to be useful for subsequent biological investigations. nih.govelsevierpure.com

However, a separate study reported that efforts to create a biotinylated ternatin probe resulted in an inactive analogue. nih.govelifesciences.org This outcome necessitated the design of alternative probes for target identification studies. nih.govelifesciences.org

| Modification Strategy | Reagents/Method | Position of Modification | Observed Activity |

| Biotinylation | Click Chemistry | 6-position (NMe-D-ProGly moiety) | Retained fat-accumulation inhibitory effect nih.govelsevierpure.com / Inactive in another study nih.govelifesciences.org |

Polyethylene (B3416737) Glycol (PEG) Conjugation for Enhanced Properties

To address limitations associated with this compound's poor solubility and stability in aqueous solutions, conjugation with methoxy (B1213986) polyethylene glycol (mPEG) has been investigated. analis.com.my The goal of PEGylation is to enhance the physicochemical properties of the molecule, such as solubility and stability, which can be beneficial for biological applications. analis.com.mynih.gov

In one study, an mPEG-ternatin conjugate was synthesized through direct esterification. analis.com.my This reaction formed an ester bond between the carboxyl end group of methoxy polyethylene glycol carboxyl (mPEG-COOH) and the hydroxyl group located at the β-position of the D-Leu7 residue of the ternatin molecule. analis.com.my The successful conjugation was confirmed using various analytical techniques, including FTIR, UV-Vis spectroscopy, and HPLC. analis.com.my

The resulting mPEG-ternatin conjugate exhibited significantly improved properties compared to the unconjugated parent compound. analis.com.my These enhancements are critical for potential applications in bioorganic and medicinal chemistry research. analis.com.my

| Property | Unconjugated this compound | mPEG-Ternatin Conjugate | Fold Improvement |

| Aqueous Solubility | Baseline | ~8% higher | - |

| Stability | Baseline | 29% more stable | 1.9-fold lower degradation |

Data derived from a study involving incubation in 10 mM HEPES pH 7.4 buffer solution at 37 °C for 6 hours. analis.com.my

Photo-Affinity Labeling Strategy

Photo-affinity labeling (PAL) is a powerful technique used to identify the cellular targets of bioactive molecules by creating a covalent bond between the molecule and its binding partner upon photoirradiation. mdpi.comnih.govmdpi.com Given that an earlier attempt to create a simple biotinylated probe of this compound resulted in an inactive compound, a more sophisticated photo-affinity probe was designed. nih.govelifesciences.org

This strategy involved the synthesis of a bifunctional probe that incorporated two key modifications into the ternatin structure. nih.gov

A photo-leucine residue was incorporated at position 4. This unnatural amino acid contains a photo-reactive group. nih.gov

An alkyne group was introduced at position 6. This serves as a handle for subsequent tagging with a reporter molecule, such as biotin, via a click chemistry reaction. nih.gov

This dual-modified probe was found to be active, although it exhibited an approximately 10-fold reduced potency in a cell proliferation assay compared to the parent this compound molecule. elifesciences.org The development of this active photo-ternatin probe was instrumental in identifying the elongation factor-1A (eEF1A) ternary complex as a direct molecular target. nih.govelifesciences.org

| Probe Component | Position on this compound | Function |

| Photo-leucine | Position 4 | Photo-activatable cross-linking to target protein nih.gov |

| Alkyne | Position 6 | "Clickable" handle for reporter tag conjugation nih.gov |

Structure Activity Relationship Sar Studies of Cyclic Heptapeptide Ternatin and Its Analogues

Impact of Individual Amino Acid Residues on Biological Activity

Systematic modification of the amino acid residues comprising the (-)-Ternatin macrocycle has revealed that the side chains of several residues are critical for its potent biological effects. Alanine (B10760859) scanning, a technique where individual amino acid residues are systematically replaced with alanine, and other substitutions have been instrumental in mapping the peptide's bioactive domains. acs.org

The unusual amino acid at position 7, (2R,3R)-β-hydroxy-D-leucine (β-OH-D-Leu7), was an early focus of SAR studies. To determine the significance of the β-hydroxyl group and the isobutyl side chain, a series of analogues were synthesized and tested for their ability to inhibit fat accumulation in 3T3-L1 murine adipocytes.

Derivatives were designed to distinguish the importance of the hydroxyl group from the side chain. One series of analogues replaced the entire β-OH-D-Leu7 residue with residues lacking a hydroxyl group, such as D-Alanine, D-Leucine, and O-benzyl-D-serine. A second series replaced it with residues that contained a hydroxyl group but had different side chains, such as D-Threonine and D-Serine.

The biological evaluation of these analogues demonstrated that while the β-hydroxyl group is not absolutely essential for activity, its presence in conjunction with the isobutyl side chain is crucial for maximal potency. The analogue where β-OH-D-Leu7 was replaced by D-Leucine (retaining the isobutyl side chain but lacking the hydroxyl group) exhibited only an 8-fold reduction in activity compared to this compound. In contrast, analogues with smaller side chains, such as D-Ala, D-Ser, and D-Thr, showed a dramatic decrease in activity, being 120- to 520-fold less potent. This indicates that the isobutyl side chain at position 7 plays a more critical role than the hydroxyl group in the molecule's potent inhibitory effect on fat accumulation. acs.org

| Compound | Modification at Position 7 | IC₅₀ (μM) | Relative Potency vs. This compound |

|---|---|---|---|

| This compound | β-OH-D-Leu (Original) | 0.027 | 1 |

| [D-Leu⁷]-Ternatin | Replacement with D-Leucine | 0.22 | 1/8 |

| [D-Ala⁷]-Ternatin | Replacement with D-Alanine | 3.3 | 1/122 |

| [D-Ser⁷]-Ternatin | Replacement with D-Serine | 14 | 1/519 |

| [D-Thr⁷]-Ternatin | Replacement with D-Threonine | 6.2 | 1/230 |

A comprehensive alanine (Ala) scan was conducted to evaluate the importance of each amino acid residue's side chain for the fat-accumulation inhibitory activity of this compound. acs.org This systematic replacement revealed that specific residues are essential for bioactivity, while others can be modified with less significant impact.

The most critical residue identified is L-Leu4. Replacement of this residue with L-Alanine resulted in a complete loss of biological activity, indicating that the isobutyl side chain at this position is indispensable for the molecule's function. Similarly, the D-allo-Ile1 and L-(NMe)Leu3 residues were found to be essential. Substituting D-allo-Ile1 with L-Ala led to a greater than 370-fold decrease in potency, and replacing L-(NMe)Leu3 with L-(NMe)Ala caused a 100-fold reduction in activity.

In contrast, the residues at positions 2, 5, and 6 were identified as inessential. The alanine analogues for L-(NMe)Ala2, L-(NMe)Ala5, and D-(NMe)Ala6 retained significant biological activity, with potencies comparable to or only slightly reduced from the parent compound. This suggests that the side chains of these residues are not deeply involved in the interactions required for bioactivity and that these positions are suitable sites for chemical modification, such as the attachment of molecular probes for target identification studies. acs.org

| Compound | Modification | IC₅₀ (μM) | Relative Potency vs. This compound | Conclusion |

|---|---|---|---|---|

| This compound | None | 0.027 | 1 | - |

| [L-Ala¹]-Ternatin | D-allo-Ile¹ → L-Ala¹ | >10 | <1/370 | Essential |

| [L-Ala²]-Ternatin | L-(NMe)Ala² → L-Ala² | 0.046 | ~1/2 | Inessential |

| [L-(NMe)Ala³]-Ternatin | L-(NMe)Leu³ → L-(NMe)Ala³ | 2.7 | 1/100 | Essential |

| [L-Ala⁴]-Ternatin | L-Leu⁴ → L-Ala⁴ | >10 | <1/370 | Essential |

| [L-Ala⁵]-Ternatin | L-(NMe)Ala⁵ → L-Ala⁵ | 0.026 | ~1 | Inessential |

| [L-Ala⁶]-Ternatin | D-(NMe)Ala⁶ → L-Ala⁶ | 0.038 | ~1/1.4 | Inessential |

Influence of N-Methylation Patterns on Biological Potency

This compound is characterized by a high degree of N-methylation, with five of its seven amino acid residues containing an N-methyl group. nih.gov This structural feature is common in biologically active cyclic peptides and is known to impart several advantageous properties. N-methylation restricts the conformational flexibility of the peptide backbone by limiting the rotation around the C-N bond and can favor specific cis/trans amide bond isomers. This pre-organization of the molecule into a bioactive conformation can enhance binding affinity to its biological target. researchgate.net

Furthermore, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cellular membranes. It also provides steric hindrance that protects the amide bonds from proteolytic degradation by enzymes, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.netnih.gov

Conformational Analyses and Correlation with Bioactivity

The potent biological activity of this compound is intrinsically linked to its well-defined three-dimensional structure. The cyclic nature and extensive N-methylation of the peptide severely restrict its conformational freedom, forcing it to adopt a specific, rigid backbone architecture.

Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have been employed to study the conformation of this compound and its analogues. rsc.org These studies revealed that this compound adopts a distinct β-turn structure. A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a common feature in cyclic peptides. This specific turn is stabilized by intramolecular hydrogen bonds. rsc.org

The correlation between this conformation and bioactivity is strong. Analogues designed to disrupt this β-turn structure show a significant loss of inhibitory activity. This demonstrates that the rigid, pre-organized β-turn conformation is the bioactive conformation of this compound, responsible for presenting the essential amino acid side chains (particularly those of D-allo-Ile1, L-(NMe)Leu3, and L-Leu4) in the correct spatial orientation to bind effectively to its cellular target, the elongation factor-1A (eEF1A) complex. rsc.org

Mechanistic Investigations of Cyclic Heptapeptide Ternatin S Biological Actions

Molecular Target Identification and Characterization: Eukaryotic Elongation Factor 1A (eEF1A)

(-)-Ternatin, a cyclic heptapeptide (B1575542) natural product, exerts its cytotoxic and anti-adipogenic effects by directly targeting a crucial component of the protein synthesis machinery. novartis.comnih.gov Through the use of photo-affinity probes, researchers have unequivocally identified the eukaryotic elongation factor 1A (eEF1A) as the specific molecular target of ternatin and its synthetic variants. nih.govelifesciences.org Experiments using a clickable photo-affinity probe demonstrated specific and saturable binding to a 50-kDa protein in cell lysates, which was subsequently confirmed to be eEF1A through photo-labeling of cells expressing Flag-tagged eEF1A. nih.govelifesciences.org This discovery positioned this compound as a member of a growing class of natural products that modulate essential cellular processes by binding to eEF1A. novartis.comnih.gov

A key finding in the study of this compound's mechanism is its preferential binding not to eEF1A alone, but to the eEF1A ternary complex, which consists of eEF1A, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA (aa-tRNA). elifesciences.orgescholarship.orgmdpi.com This complex is the active form of eEF1A that delivers the correct amino acid-carrying tRNA to the ribosome during protein synthesis. elifesciences.orgelifesciences.org Photo-affinity labeling experiments revealed that this compound crosslinked to purified eEF1A only when it was part of this ternary complex. elifesciences.org The binding is competitive, as other structurally unrelated natural products known to inhibit protein synthesis, such as didemnin (B1252692) B and cytotrienin A, can compete with ternatin for binding to the eEF1A ternary complex, suggesting they may share an overlapping binding site. nih.govelifesciences.org This specific targeting of the active, ribosome-bound form of eEF1A is a critical aspect of its inhibitory action. elifesciences.orgescholarship.org

The binding of this compound to the eEF1A ternary complex directly results in the inhibition of protein synthesis. elifesciences.orgescholarship.org The potencies of ternatin and its more potent synthetic variants in blocking cell proliferation directly correlate with their ability to inhibit protein synthesis. elifesciences.org Mechanistic studies, including the analysis of ribosome/polysome profiles, have shown that this compound specifically blocks the elongation phase of translation without affecting the initiation phase. elifesciences.org By binding to the eEF1A ternary complex at the ribosome's A site, ternatin traps eEF1A on the ribosome. escholarship.orgnih.gov This action prevents the release of eEF1A after GTP hydrolysis, which is a necessary step for the accommodation of the aa-tRNA into the ribosome and the subsequent formation of a peptide bond. nih.govnih.gov Consequently, the elongation cycle is stalled, leading to a global shutdown of protein production. nih.gov

This compound's interaction with eEF1A induces significant effects on the protein's conformational dynamics, effectively locking it in an intermediate state of the translation process. nih.gov Cryogenic electron microscopy (cryo-EM) and single-molecule fluorescence resonance energy transfer (smFRET) studies have provided detailed insights into this mechanism. nih.govelifesciences.org These studies show that by binding to a common allosteric site at the interface between domain I and domain III of eEF1A, both ternatin and didemnin B trap eEF1A in its GTPase-activated conformation on the ribosome. elifesciences.orgbiorxiv.orgbiorxiv.org This trapping prevents the inter-domain rearrangements within eEF1A that are required for the aa-tRNA to fully accommodate into the ribosomal A site and for eEF1A to dissociate from the ribosome. elifesciences.org While both ternatin-4 and didemnin B stall eEF1A in a similar state after GTP hydrolysis, they exhibit distinct effects on the dynamics of the switch loops in eEF1A's G domain, which may account for differences in their pharmacological profiles, such as the reversibility of ternatin's effects compared to the quasi-irreversible action of didemnin. nih.govbiorxiv.org

Conclusive evidence identifying eEF1A as the direct target of this compound comes from the characterization of resistance-conferring mutations in the EEF1A1 gene. nih.govelifesciences.org Specific point mutations in domain III of eEF1A, namely A399V (Alanine to Valine at position 399) and A399T (Alanine to Threonine), have been shown to prevent ternatin binding and confer resistance to its cytotoxic effects. nih.govelifesciences.org The Ala399 residue is located on an exposed hydrophobic surface of domain III, adjacent to the ternatin binding site. elifesciences.orgnih.gov Cells homozygous for the A399V mutation are completely resistant to potent ternatin variants, while heterozygous cells show partial resistance. nih.gov Photo-affinity labeling experiments confirmed that the A399V mutation abrogates the binding of a ternatin probe to eEF1A. nih.govelifesciences.org Crucially, re-introducing wild-type eEF1A into these resistant mutant cells restores sensitivity to ternatin, confirming that binding to eEF1A is necessary for the compound's activity. nih.govelifesciences.org

Table 1: Effect of eEF1A Mutations on Ternatin Resistance

| Mutation | Location | Effect on Ternatin Binding | Resulting Phenotype | Reference |

|---|---|---|---|---|

| A399V | Domain III | Prevents/Abrogates Binding | Complete or Partial Resistance | nih.govelifesciences.org |

| A399T | Domain III | Prevents Binding | Partial Resistance | nih.gov |

Modulation of Lipid Metabolism and Gene Expression Pathways

In addition to its role as a protein synthesis inhibitor, this compound was initially identified for its anti-adipogenic activity, demonstrating its ability to modulate lipid metabolism. mdpi.comnih.gov It effectively inhibits fat accumulation in 3T3-L1 adipocytes and has been shown to reduce fat mass in mice. nih.gov This activity is linked to its ability to alter the expression of key genes involved in adipocyte differentiation and lipid synthesis. nih.gov

The anti-adipogenic effect of this compound is achieved through the specific downregulation of critical adipocyte markers and lipogenic enzymes. nih.gov During the immediate early phase of adipocyte differentiation, this compound significantly reduces the mRNA expression of sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (Fas), and acetyl-CoA carboxylase 2 (Acc2) in a dose-dependent manner. nih.gov SREBP-1c is a key transcription factor that activates the expression of genes involved in fatty acid and triglyceride synthesis, including Fas and Acc2. mdpi.com By suppressing these markers, this compound potently inhibits triglyceride synthesis, affecting the mid-to-late stages of adipocyte differentiation. nih.gov An inactive analog of the compound, [L-Ala(4)]ternatin, showed no effect on the expression of these markers, highlighting the specificity of this compound's action. nih.gov

Table 2: Regulation of Adipocyte Gene Expression by this compound

| Gene Marker | Function | Effect of this compound | Reference |

|---|---|---|---|

| SREBP-1c | Transcription factor for lipogenesis | Reduced mRNA expression | nih.gov |

| Fas | Enzyme for fatty acid synthesis | Reduced mRNA expression | nih.gov |

| Acc2 | Enzyme for fatty acid synthesis | Reduced mRNA expression | nih.gov |

Inhibition of Intracellular Triglyceride Synthesis

This compound has been identified as a potent inhibitor of fat accumulation in adipocytes. researchgate.net Mechanistic studies have shown that it effectively inhibits the synthesis of intracellular triglycerides. nih.gov This inhibitory action is linked to its ability to suppress the differentiation of adipocytes, particularly affecting the mid-to-late stages of this process. nih.gov

The reduction in triglyceride synthesis is a direct consequence of the decreased expression of crucial lipogenic enzymes. nih.gov Research conducted on 3T3-L1 adipocytes demonstrated that this compound, in a dose-dependent manner, significantly reduced the mRNA expression of several key adipocyte markers and enzymes involved in lipid metabolism. nih.gov In contrast, its inactive analog, [l-Ala(4)]ternatin, showed no such effects. nih.gov

Key molecular targets in this pathway that are downregulated by this compound include:

Sterol Regulatory Element-Binding Protein 1c (Srebp1c): A master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.

Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes the synthesis of fatty acids.

Acetyl-CoA Carboxylase 2 (ACC2): An enzyme that controls the commitment of acetyl-CoA to fatty acid synthesis.

CCAAT/enhancer-binding protein alpha (C/EBP-α): A transcription factor crucial for the differentiation of fat cells. nih.gov

Notably, this compound's inhibitory effect on triglyceride synthesis is not confined to adipocytes. Similar potent inhibition was observed in primary hepatocytes from rats, suggesting that the compound acts on shared molecular targets present in both liver and fat cells. nih.gov This finding points towards a broader role for this compound in regulating lipid metabolism, potentially offering new avenues for addressing metabolic disorders. nih.gov

| Factor | Function | Reference |

|---|---|---|

| Srebp1c | Master transcriptional regulator of lipogenesis | nih.gov |

| FAS (Fatty Acid Synthase) | Catalyzes fatty acid synthesis | nih.gov |

| ACC2 (Acetyl-CoA Carboxylase 2) | Regulates the commitment step of fatty acid synthesis | nih.gov |

| C/EBP-α | Key transcription factor for adipocyte differentiation | nih.gov |

Induction of eEF1A Degradation

A pivotal aspect of this compound's mechanism of action is its ability to induce the targeted degradation of the eukaryotic elongation factor 1A (eEF1A). escholarship.org eEF1A is an essential protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis. elifesciences.orgelifesciences.org this compound and its potent synthetic variants, such as ternatin-4, function by binding to the eEF1A ternary complex (eEF1A·GTP·aminoacyl-tRNA), effectively trapping it at the ribosome's A site and stalling translation. escholarship.orgbiorxiv.org

This stalling event triggers a previously unknown ribosome-associated quality control (RQC) pathway. nih.gov The cell recognizes the stalled eEF1A as aberrant and initiates its removal and degradation through the ubiquitin-proteasome system. escholarship.orgescholarship.org This degradation is specific to Ternatin's mode of action, as another eEF1A inhibitor, didemnin B, does not cause similar degradation. escholarship.org

The process is orchestrated by a network of proteins:

GCN1: This ribosome collision sensor detects the stalled state and is essential for initiating the degradation cascade. escholarship.orgresearchgate.net It acts by forming a complex with and recruiting the E3 ligase RNF14 to the site of the stalled ribosome. escholarship.orgnih.gov

RNF25: This E3 ligase is also central to the pathway. It directly ubiquitinates the ribosomal protein RPS27A. escholarship.org

RNF14: Recruited by GCN1, RNF14 is an E3 ligase that directly ubiquitinates eEF1A. escholarship.org The ubiquitination of RPS27A by RNF25 is a prerequisite for the activation of RNF14 and the subsequent ubiquitination of eEF1A. escholarship.org

This dual-input signaling, involving both ribosome collision sensing by GCN1 and RPS27A ubiquitination by RNF25, culminates in the RNF14-mediated ubiquitination and subsequent proteasomal degradation of the stalled eEF1A. escholarship.org This sophisticated surveillance mechanism ensures the clearance of dysfunctional translation factors, highlighting a novel layer of cellular quality control that is specifically unveiled by the action of this compound. nih.govnih.gov

| Protein | Class | Role in the Pathway | Reference |

|---|---|---|---|

| eEF1A | Translation Elongation Factor | Target of this compound; becomes stalled and subsequently ubiquitinated and degraded. | escholarship.orgnih.gov |

| GCN1 | Ribosome Collision Sensor | Detects stalled ribosomes and recruits RNF14 to initiate the degradation process. | escholarship.orgnih.gov |

| RNF14 | E3 Ubiquitin Ligase | Directly ubiquitinates stalled eEF1A, marking it for proteasomal degradation. | escholarship.org |

| RNF25 | E3 Ubiquitin Ligase | Ubiquitinates ribosomal protein RPS27A, a necessary priming step for RNF14 activation. | escholarship.org |

| RPS27A | Ribosomal Protein | Its ubiquitination by RNF25 is a prerequisite for the degradation of eEF1A. | escholarship.org |

Pre Clinical Biological Activities and Therapeutic Potential of Cyclic Heptapeptide Ternatin

Anti-Adipogenic and Anti-Obesity Effects in Cellular and Animal Models

Research has indicated that (-)-Ternatin possesses anti-adipogenic and anti-obesity properties, evaluated through studies on cell cultures and animal models. biomol.comthegoodscentscompany.comui.ac.id

In vitro Studies in Murine Adipocytes (e.g., 3T3-L1 cells)

This compound has shown potent inhibitory effects on fat accumulation in 3T3-L1 murine adipocytes. biomol.comthegoodscentscompany.comui.ac.idresearchgate.netcapes.gov.br It inhibits adipogenesis with an IC₅₀ value of 27 nM. caymanchem.comcvmh.frtargetmol.combiocat.combiomol.com At concentrations approximately 10-fold higher than its adipogenesis inhibitory concentration, this compound becomes cytotoxic to 3T3-L1 cells. caymanchem.comcvmh.frtargetmol.combiocat.combiomol.com Studies have shown that this compound significantly reduces the mRNA expression of several adipocyte markers in a dose-dependent manner. researchgate.netnih.gov In contrast, [L-Ala⁴]ternatin, an inactive analog, did not exhibit these effects. researchgate.netnih.gov this compound appears to influence the mid-to late stages of adipocyte differentiation. nih.gov Consistent with the reduced expression of lipogenic enzymes, this compound potently inhibited triglyceride synthesis in 3T3-L1 cells. nih.gov This inhibitory effect on triglyceride synthesis was also observed in rat primary hepatocytes, suggesting shared action sites between adipocytes and liver cells. nih.gov

Here is a table summarizing the effect of this compound on adipogenesis in 3T3-L1 cells:

| Effect on 3T3-L1 Adipocytes | Value | Reference |

| IC₅₀ for adipogenesis | 27 nM | caymanchem.comcvmh.frtargetmol.combiocat.combiomol.com |

| Cytotoxicity concentration | ~10x IC₅₀ | caymanchem.comcvmh.frtargetmol.combiocat.combiomol.com |

| Effect on adipocyte markers | Reduced mRNA expression (dose-dependent) | researchgate.netnih.gov |

| Effect on triglyceride synthesis | Potent inhibition | nih.gov |

In vivo Animal Models of Fat Accumulation and Weight Gain (e.g., diet-induced obese mice)

In in vivo studies, this compound has been investigated for its effects on fat accumulation and weight gain in animal models. Upon treatment with this compound at 5 mg/kg/day, increases in body weight and fat accumulation were significantly suppressed in high-fat-fed mice. researchgate.net However, one study investigating the effects of ternatin and [D-Leu⁷]ternatin in spontaneously diabetic KK-A(y) mice, an animal model for type 2 diabetes and obesity, found that neither compound affected body weight or adipose tissue weight when administered via subcutaneous osmotic pump at specific doses (8.5 or 17 nmol/day for ternatin, 68 nmol/day for [D-Leu⁷]ternatin). researchgate.netnih.gov

Anti-cancer and Cytotoxic Activities in Cultured Cell Lines

This compound and its synthetic variants have demonstrated anti-cancer and cytotoxic activities in various cultured cell lines. lipidmaps.orgnih.govuni.lunih.gov

Antiproliferative Effects in Various Cancer Cell Lines (e.g., HCT116)

This compound has been reported to inhibit the proliferation of HCT116 colon cancer cells with an IC₅₀ value of 71 nM. caymanchem.comcvmh.frtargetmol.combiocat.combiomol.com Studies have shown that ternatin and its structural variants inhibit cellular protein synthesis, which correlates with their ability to block cell proliferation. elifesciences.org The elongation factor-1A ternary complex (eEF1A•GTP•aminoacyl-tRNA) has been identified as a direct target of ternatin-related cyclic peptides. nih.govelifesciences.org Ternatin binds to eEF1A, inhibiting its function and leading to reduced cell proliferation. Mutations in a specific region of eEF1A can prevent ternatin binding and confer resistance to its cytotoxic effects. nih.gov

Here is a table showing the antiproliferative effect of Ternatin on HCT116 cells:

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| This compound | HCT116 | 71 | caymanchem.comcvmh.frtargetmol.combiocat.combiomol.comnih.govelifesciences.orgmdpi.com |

Potency Enhancement in Synthetic Ternatin Variants (e.g., Ternatin-4)

Synthetic variants of ternatin have been developed to enhance its cytotoxic potency. lipidmaps.orgnih.govlipidmaps.org Ternatin-4, a synthetic variant incorporating residues from another cytotoxic cyclic peptide, A3, has shown significantly increased potency compared to this compound. nih.govelifesciences.orgmdpi.com Ternatin-4 was up to 500-fold more potent than this compound depending on the cell line tested. nih.govelifesciences.org For instance, Ternatin-4 inhibited HCT116 cell proliferation with an IC₅₀ value of 4.6 ± 1.0 nM, demonstrating a more than 10-fold enhancement in potency over this compound against this cell line. nih.govelifesciences.orgmdpi.com This increased potency in synthetic variants suggests that modifications to the ternatin structure can lead to improved anti-cancer activity. nih.gov

Here is a table comparing the potency of this compound and Ternatin-4 against HCT116 cells:

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| This compound | HCT116 | 71 ± 10 | nih.govelifesciences.orgmdpi.com |

| Ternatin-4 | HCT116 | 4.6 ± 1.0 | nih.govelifesciences.orgmdpi.com |

Anti-diabetic Potential in Murine Models

Studies have also explored the potential anti-diabetic effects of this compound in murine models. thegoodscentscompany.comuwks.ac.id In spontaneously diabetic KK-A(y) mice, both ternatin and its derivative [D-Leu⁷]ternatin were shown to suppress the development of hyperglycemia. researchgate.netnih.gov In the liver of these mice, the mRNA level of SREBP-1c, a key regulator of fatty acid synthesis, tended to be lower or significantly decreased following treatment with ternatin or [D-Leu⁷]ternatin, respectively. researchgate.netnih.gov Furthermore, ternatin was found to directly reduce the SREBP-1c mRNA level in Hepa1-6 hepatocyte cells. researchgate.netnih.gov These findings suggest that this compound and its derivative can have a preventive effect on hyperglycemia and a suppressive effect on hepatic fatty acid synthesis in this diabetic mouse model. researchgate.netnih.gov

Suppression of Hyperglycemia in Diabetic Mice (e.g., KK-Ay mice)

Research has indicated that this compound can suppress the development of hyperglycemia in spontaneously diabetic KK-Ay mice, an animal model for type 2 diabetes. researchgate.netresearchgate.netnih.gov Studies involving continuous administration of this compound to these mice via a subcutaneous osmotic pump demonstrated this effect. researchgate.netnih.gov A derivative, [d-Leu7]ternatin, also showed a preventive effect on hyperglycemia in this model. researchgate.netnih.gov

Data from studies in KK-Ay mice:

| Compound | Effect on Hyperglycemia Development |

| This compound | Suppresses |

| [d-Leu7]ternatin | Suppresses |

Reduction of Hepatic Fatty Acid Synthesis

This compound has been shown to suppress fatty acid synthesis in KK-Ay mice. researchgate.netnih.gov This effect appears to be mediated, in part, by a reduction in the messenger RNA (mRNA) level of sterol regulatory element-binding protein-1c (SREBP-1c) in the liver. researchgate.netnih.gov SREBP-1c is a molecule that regulates de novo lipogenesis. researchgate.net Studies in Hepa1-6 hepatocyte cells also showed that this compound directly lowered the SREBP-1c mRNA level. researchgate.netnih.gov The compound has also been shown to inhibit triglyceride synthesis in rat primary hepatocytes. researchgate.net

Data on SREBP-1c mRNA levels in KK-Ay mice liver:

| Treatment | SREBP-1c mRNA Level in Liver |

| Ternatin | Tended to be lower |

| [d-Leu7]ternatin | Significantly decreased |

Antiviral Activities (e.g., SARS-CoV-2)

This compound and its variants have demonstrated antiviral activities, including against SARS-CoV-2. researchgate.netnih.govucsf.edunih.govacs.org Ternatin-4, a synthetic variant, has been shown to reduce the viral infectivity of SARS-CoV-2 in Vero E6 cells with an IC90 of 15 nM. nih.govucsf.edu Comptonellin A, a ternatin-type cyclopeptide, also displayed broad-spectrum antiviral activity, inhibiting SARS-CoV-2, Dengue virus, and Ross River virus. nih.govacs.org These compounds are understood to target the eukaryotic translation machinery, specifically the elongation factor-1A (eEF1A), a host protein that SARS-CoV-2 utilizes for replication. nih.govucsf.edunih.govmdpi.com

Antiviral Activity against SARS-CoV-2 (in Vero E6 cells):

| Compound | IC90 (nM) | Target Host Protein |

| Ternatin-4 | 15 | eEF1A |

| Plitidepsin | 1.76 | eEF1A |

| Zotatafin | 154 | eIF4A |

Note: Plitidepsin and Zotatafin are included for comparison as other inhibitors targeting the eukaryotic translation machinery. nih.govucsf.edu

Antimicrobial and Antibacterial Considerations

While this compound is primarily known as a cyclic heptapeptide (B1575542) isolated from mushrooms, the term "ternatin" is also associated with a class of anthocyanins found in Clitoria ternatea (butterfly pea) flowers, which exhibit antimicrobial and antibacterial properties. ajgreenchem.comontosight.aiijpsat.orgnih.govresearchgate.netwjarr.comresearchgate.netnih.govmicrobiologyresearch.orgnveo.org These anthocyanins, such as Ternatin A1, Ternatin A2, Ternatin B1, Ternatin B2, Ternatin D1, and Ternatin D2, have been investigated for their effects against various bacteria. ajgreenchem.comresearchgate.netnih.govmicrobiologyresearch.org Studies on Clitoria ternatea extracts, containing ternatin anthocyanins, have shown antibacterial activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Streptococcus mutans. ajgreenchem.comnih.govwjarr.comresearchgate.netnih.govmicrobiologyresearch.orgnveo.org The mechanism of action for these anthocyanins is believed to involve the disruption of bacterial cell membranes and interference with essential cellular processes. ajgreenchem.comresearchgate.net

Antibacterial Activity of Clitoria ternatea Extracts (containing ternatin anthocyanins):

| Bacterial Species | Observed Activity |

| Pseudomonas aeruginosa | Inhibition |

| Candida albicans | Inhibition |

| Staphylococcus epidermidis | Inhibition |

| Bacillus cereus | Inhibition |

| Bacillus subtilis | Inhibition |

| Escherichia coli | Inhibition |

| Streptococcus mutans | Inhibition |

| Prophyromonas gingivalis | Inhibition |

| Aggregatibacter actinomycetemcomitans | Inhibition |

| Prevotella intermedia | Inhibition |

| Fusobacterium nucleatum | Inhibition |

Note: This table refers to the activity of extracts containing ternatin anthocyanins from Clitoria ternatea, not necessarily the cyclic heptapeptide this compound. ajgreenchem.comnih.govwjarr.comresearchgate.netnih.govmicrobiologyresearch.orgnveo.org

Biological Activities and Absorption of Ternatin Anthocyanins

Anti-inflammatory Properties in Macrophage Models

Studies utilizing macrophage cell models, such as RAW 264.7 cells stimulated with lipopolysaccharide (LPS), have demonstrated the anti-inflammatory effects of ternatin anthocyanins. researchgate.netacs.orgnih.govcapes.gov.bracs.orgsigmaaldrich.commdpi.com These effects are mediated through distinct molecular targets and mechanisms. researchgate.netacs.orgnih.govcapes.gov.bracs.org

Suppression of NF-κB Translocation

Research indicates that ternatin anthocyanins can inhibit nuclear NF-κB translocation in LPS-induced macrophage cells. researchgate.netnih.govcapes.gov.bracs.org This suppression of NF-κB translocation is a key mechanism by which ternatins exert their anti-inflammatory effects, operating through a non-ROS suppression pathway. researchgate.netcapes.gov.bracs.org The inhibition of NF-κB is a significant finding, as NF-κB plays a crucial role in the expression of numerous pro-inflammatory genes. sltung.com.tw

Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

Ternatin anthocyanins have been shown to inhibit the expression and activity of key inflammatory enzymes, specifically Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). researchgate.netacs.orgnih.govcapes.gov.bracs.orgsigmaaldrich.comresearchgate.netwjarr.commyfoodresearch.commyfoodresearch.comresearchgate.net Inhibition of iNOS leads to reduced production of nitric oxide (NO), a molecule involved in inflammatory processes. researchgate.netnih.govcapes.gov.bracs.orgmdpi.comresearchgate.netnih.gov In silico studies have also suggested that ternatin flavonoids can bind to the active sites of COX-2 and iNOS with minimum binding energy, indicating their potential as inhibitors of these enzymes. researchgate.netmyfoodresearch.com

In vivo Gastrointestinal Absorption Studies in Animal Models

In vivo studies conducted in rats have investigated the gastrointestinal absorption of ternatins after oral administration of butterfly pea petal extract. jst.go.jpmdpi.come-kenkyu.comresearchgate.netresearchgate.net These studies revealed that ingested ternatins are absorbed relatively rapidly in the gastrointestinal tract. jst.go.jpe-kenkyu.comresearchgate.netresearchgate.net Notably, ternatins were detected in rat blood plasma in their original acylated forms within 15 minutes of oral administration. jst.go.jpmdpi.come-kenkyu.comresearchgate.netresearchgate.net

Ten ternatin analogues, including preternatin A3, were found to be absorbed in their original acylated forms, similar to other acylated and non-acylated anthocyanins. jst.go.jpmdpi.com While the absorption of ternatins in blood plasma tended to negatively correlate with increasing molecular weight, ternatins with symmetrical substitution patterns and glucosyl terminals on both side chains at the 3' and 5' positions of the aglycone demonstrated exceptional bioavailability. jst.go.jpe-kenkyu.comresearchgate.netresearchgate.net

After a single oral dose of 0.0527 mmol/kg ternatin, the maximum plasma concentration (Cmax) and the area under the plasma concentration curve (AUC0-8) for total ternatin were measured over an 8-hour period. e-kenkyu.comresearchgate.net The maximum plasma concentration was 0.141 ± 0.035 μM, and the AUC0-8 was 16.398 ± 1.542 μM·min. e-kenkyu.comresearchgate.net These findings suggest that ternatins can be absorbed in their polyacylated forms and may contribute to in vivo health-promoting effects. jst.go.jpmdpi.com

| Parameter | Value (Mean ± Standard Deviation) | Unit |

|---|---|---|

| Oral Dose | 0.0527 | mmol/kg |

| Cmax (Total Ternatin) | 0.141 ± 0.035 | μM |

| AUC0-8 (Total Ternatin) | 16.398 ± 1.542 | μM·min |

Advanced Analytical and Methodological Approaches in Ternatin Research

Spectroscopic Techniques for Structural and Conformational Analysis (e.g., NMR, CD, FTIR, UV-Vis)

Spectroscopic methods play a crucial role in the structural elucidation and conformational analysis of (-)-Ternatin. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental for determining the connectivity of atoms and identifying functional groups within the molecule researchgate.netthermofisher.comuniversalclass.com. Analysis of chemical shifts and coupling constants provides detailed information about the molecular framework and the spatial arrangement of atoms msu.edu. Mass Spectrometry (MS), often coupled with chromatographic techniques, complements NMR by providing accurate molecular weight information and fragmentation patterns that aid in confirming the elemental composition and structural subunits universalclass.comnih.gov.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound through the analysis of vibrational modes thermofisher.comuniversalclass.comresearchgate.net. Specific absorption bands in the IR spectrum correspond to the stretching and bending vibrations of bonds such as C=O (amide carbonyls), N-H (amide), and C-H, providing confirmatory evidence for the presence of peptide linkages and other functionalities thermofisher.comuniversalclass.com. Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect the presence of chromophores within the molecule and is often used in conjunction with chromatographic methods for detection and quantification researchgate.netresearchgate.net.

Chromatographic and Mass Spectrometric Methods for Identification and Quantification (e.g., HPLC-DAD-ESI/MSn, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound from complex mixtures, such as biological extracts or synthesis products researchgate.netchemyx.com. When coupled with detection methods like Diode-Array Detection (DAD), HPLC allows for the monitoring of compounds based on their UV-Vis absorption spectra, providing information on purity and aiding in identification by comparing retention times and spectra to standards mdpi.commjcce.org.mkresearchgate.net.

The hyphenation of HPLC with Mass Spectrometry (MS), forming LC-MS, is a powerful approach for the unambiguous identification and quantification of this compound researchgate.netchemyx.com. Electrospray Ionization (ESI) is a commonly used ionization technique for peptides, producing protonated or deprotonated molecular ions mdpi.commjcce.org.mk. Tandem Mass Spectrometry (MS/MS or MSn) provides fragmentation data of the parent ion, yielding structural information that can be used to confirm the sequence of amino acids in the cyclic peptide or identify modifications mdpi.commjcce.org.mkresearchgate.netqau.edu.pk. HPLC-DAD-ESI/MSn offers a comprehensive platform for the separation, detection, and structural characterization of this compound and related compounds mdpi.commjcce.org.mkresearchgate.netqau.edu.pk.

Biophysical Techniques for Studying Molecular Interactions (e.g., single-molecule FRET, Cryo-EM)

Biophysical techniques are increasingly applied to study the interactions of this compound with its biological targets at a molecular level. Single-molecule Förster Resonance Energy Transfer (smFRET) is a technique that allows for the measurement of distances and conformational changes in individual molecules researchgate.netbiorxiv.orgelifesciences.org. In the context of this compound, smFRET can be used to investigate its binding to and effect on target proteins, such as ribosomal components or elongation factors, by labeling the interacting molecules with donor and acceptor fluorophores researchgate.netescholarship.org. This provides insights into the dynamics of the interaction and potential conformational rearrangements induced by this compound binding researchgate.net.

Cryogenic Electron Microscopy (Cryo-EM) is a high-resolution structural technique that can provide detailed three-dimensional structures of biological macromolecules and their complexes mjcce.org.mkbiorxiv.orgelifesciences.org. Cryo-EM has been utilized to study ribosomes stalled by ternatin-family peptides, offering structural insights into how these molecules interfere with protein synthesis escholarship.org. By visualizing the binding site of this compound on its target, Cryo-EM can help elucidate the molecular basis of its inhibitory activity escholarship.org.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling techniques are valuable for predicting and understanding the interactions of this compound with potential targets, complementing experimental studies elifesciences.orgfrontiersin.org.

Molecular Docking Simulations for Target Binding

Molecular docking simulations are used to predict the preferred binding poses and affinities of this compound to a given target protein elifesciences.orgfrontiersin.org. By computationally evaluating the interactions between the ligand (this compound) and the receptor (e.g., a protein binding site), docking studies can identify potential binding sites and estimate the strength of the interaction frontiersin.orgscienceopen.comresearchgate.net. This can help prioritize potential targets for experimental validation and provide a structural basis for understanding the observed biological activity scienceopen.comresearchgate.net. Studies have used molecular docking to investigate the potential interactions of ternatin with various proteins, including those involved in inflammatory responses and viral entry scienceopen.comresearchgate.nettandfonline.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time elifesciences.orgfrontiersin.org. By simulating the movement of atoms and molecules based on physical laws, MD can explore the stability of the this compound-target complex, investigate conformational changes upon binding, and refine the binding poses predicted by docking researchgate.netfrontiersin.org. MD simulations can offer a more realistic picture of molecular interactions in a dynamic environment compared to static docking studies frontiersin.org. Combined molecular docking and dynamics simulations are employed to gain a comprehensive understanding of the binding mechanisms and stability of ligand-protein interactions researchgate.netfrontiersin.org.

Chemical Biology Tools for Target Deconvolution (e.g., Photo-affinity probes)

Identifying the direct molecular targets of bioactive natural products like this compound is crucial for understanding their mechanisms of action nih.govdrughunter.com. Chemical biology tools, such as photo-affinity probes, are powerful instruments for target deconvolution nih.govdrughunter.comnih.govmdpi.com. A photo-affinity probe typically consists of the ligand of interest (in this case, this compound) modified with a photoreactive group and a detectable tag drughunter.comnih.govmdpi.com. Upon irradiation with light, the photoreactive group forms a highly reactive species that covalently binds to molecules in close proximity, ideally the target protein nih.govmdpi.com.

Future Research Directions and Emerging Areas for Ternatin Compounds

Elucidation of Unassigned Stereochemical Configurations in Related Analogues

While the absolute stereochemistry of natural (-)-Ternatin has been determined through spectroscopic analysis and chemical synthesis, related cyclic peptides, such as the natural product "A3" isolated from Aspergillus, have partially elucidated structures with several unassigned stereocenters. researchgate.netjst.go.jpbiorxiv.org For A3, only 4 out of 11 stereocenters were initially assigned, leaving 128 possible stereoisomers. researchgate.netbiorxiv.org Future research is needed to fully elucidate the stereochemical configurations of these related analogues. Guided by the known stereochemistry of ternatin and its potent variants, researchers have synthesized epimers like SR-A3 and SS-A3 to determine which corresponds to the natural product A3. researchgate.netbiorxiv.orgresearchgate.net This work is crucial for understanding the precise structural requirements for their biological activities and for the rational design of new analogues.

Development of Novel Synthetic Analogues with Enhanced Potency and Selectivity

Inspired by the structure of ternatin and related cyclic peptides, significant efforts are directed towards the synthesis of novel analogues with improved potency and selectivity. nih.govontosight.ainih.gov Structural modifications, such as substitutions at specific positions within the cyclic peptide ring, have demonstrated significant effects on biological activity. For instance, synthetic variants incorporating pipecolic acid and (2S,4R)-dehydro-homoleucine substitutions have shown dramatically increased cytotoxic potency compared to natural ternatin, in some cases up to 500-fold. nih.govnih.govelifesciences.org

Data on the antiproliferative activity of ternatin and a potent synthetic analogue (Compound 4) against HCT116 cells highlights the impact of structural modifications:

| Compound | Substitution | IC50 (HCT116 cells) |

| This compound | - | 71 ± 10 nM |

| Compound 4 | Pipecolic acid (position 6), (2S,4R)-dehydro-homoleucine (position 4) | 4.6 ± 1.0 nM |

This demonstrates the potential for rational design to enhance the pharmacological properties of ternatin-based compounds. Future research will involve exploring a wider range of structural modifications and unnatural amino acids to develop analogues with optimized potency, selectivity for specific cell types, and reduced potential for off-target effects.

Comprehensive Understanding of Mechanisms of Action at Atomic Resolution

While it is established that ternatin and its potent synthetic variants inhibit cellular protein synthesis by targeting the elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA), a comprehensive understanding of the mechanism at atomic resolution is an active area of research. nih.govbiorxiv.orgnih.govsciety.orgnih.govbiorxiv.org Ternatin-related cyclic peptides represent a new structural class of macrocyclic eEF1A inhibitors. nih.gov Cryo-electron microscopy (cryo-EM) studies are being employed to visualize the binding of ternatin variants, such as ternatin-4, to the eEF1A ternary complex on the ribosome. sciety.orgnih.govbiorxiv.org These studies aim to resolve the precise binding site and the conformational changes induced by ternatin binding that lead to the inhibition of translation elongation. sciety.orgnih.govbiorxiv.org

Cryo-EM analysis of ternatin-4 bound to the eEF1A/ribosome complex has revealed density in the cleft between domains I and III of eEF1A, indicating the binding site. nih.govbiorxiv.org Further high-resolution structural studies are needed to fully elucidate the interactions between ternatin and the eEF1A ternary complex, which will provide critical insights for the structure-based design of improved inhibitors. nih.gov

Exploration of New Biological Activities and Therapeutic Applications